BenchChemオンラインストアへようこそ!

2-bromo-N-ethyl-2-phenyl-acetamide

Lipophilicity Drug Design Physicochemical Profiling

2-Bromo-N-ethyl-2-phenyl-acetamide (CAS 58532-77-7) is a brominated α‑phenylacetamide with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g·mol⁻¹. Its structure features an α‑bromo substituent, an N‑ethyl amide, and a phenyl ring, yielding a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 29.1 Ų.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B8500524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-ethyl-2-phenyl-acetamide
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C10H12BrNO/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)
InChIKeyRGRCHEFNQJFNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-ethyl-2-phenyl-acetamide: Core Physicochemical & Procurement Profile


2-Bromo-N-ethyl-2-phenyl-acetamide (CAS 58532-77-7) is a brominated α‑phenylacetamide with molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 g·mol⁻¹ [1]. Its structure features an α‑bromo substituent, an N‑ethyl amide, and a phenyl ring, yielding a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 29.1 Ų [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, exploiting the electrophilic α‑bromo centre for nucleophilic displacement .

Why 2-Bromo-N-ethyl-2-phenyl-acetamide Cannot Be Replaced by Simple Acetamide Analogs


Simple substitution of 2-bromo-N-ethyl-2-phenyl-acetamide with other α‑bromoacetamides or N‑ethyl‑phenylacetamides is not risk‑free. The α‑bromo substituent imparts electrophilic reactivity that enables covalent modification of biological nucleophiles, an activity absent in the non‑brominated N‑ethyl‑2‑phenylacetamide [1]. Conversely, the N‑ethyl‑phenyl motif differentiates it from simpler 2‑bromo‑N‑alkylacetamides by contributing to lipophilicity and potential π‑stacking interactions that influence target binding and pharmacokinetics [2]. These structural distinctions translate into differences in reactivity, solubility, and biological profile that are critical for reproducible experimental outcomes.

2-Bromo-N-ethyl-2-phenyl-acetamide: Quantitative Differentiation vs. Key Comparators


Lipophilicity Advantage: XLogP3 Comparison with Non‑Brominated and Isomeric Analogs

The target compound exhibits a computed XLogP3 of 2.4 [1]. This is approximately 0.8–1.2 log units higher than the non‑brominated N‑ethyl‑2‑phenylacetamide (XLogP3 ≈ 1.2–1.6) and is comparable to the positional isomer 2‑bromo‑N‑(2‑ethylphenyl)acetamide (XLogP3 ≈ 2.34) . The increased lipophilicity, conferred by the α‑bromo substituent, predicts enhanced passive membrane permeability, which is a critical parameter in cell‑based assays and in vivo studies.

Lipophilicity Drug Design Physicochemical Profiling

Electrophilic Reactivity: α‑Bromo vs. Non‑Brominated Acetamide Core

The α‑bromine atom in 2-bromo-N-ethyl-2-phenyl-acetamide functions as an electrophilic warhead capable of undergoing Sₙ2 displacement by thiolate nucleophiles (e.g., cysteine residues) [1]. In contrast, the non‑halogenated N‑ethyl‑2‑phenylacetamide lacks this covalent reactivity and acts solely through non‑covalent interactions . This fundamental mechanistic difference makes the brominated compound uniquely suited for activity‑based protein profiling (ABPP) and covalent inhibitor design, while the non‑brominated analog cannot engage targets covalently.

Covalent Inhibition Electrophilic Warhead Chemical Biology

Synthetic Accessibility: Reported Yield & Purity Benchmark

A published synthetic route yields 2-bromo-N-ethyl-2-phenyl-acetamide with a reported content of ca. 90% after silica gel chromatography (gradient: cyclohexane/ethyl acetate 90:10 to 50:50) . This contrasts with the simpler 2-bromo-N-ethylacetamide, which is commercially available at ≥95% purity from multiple vendors . The ∼90% purity of the target compound may necessitate additional purification for applications requiring high chemical homogeneity (e.g., biophysical assays), representing a procurement consideration relative to higher‑purity alternatives.

Synthetic Chemistry Process Chemistry Procurement Specifications

Antifungal Activity: Class‑Level Inference from 2‑Bromo‑N‑phenylacetamide Data

No direct antifungal data are available for 2-bromo-N-ethyl-2-phenyl-acetamide. However, the structurally related 2-bromo-N-phenylacetamide (A1Br) demonstrates antifungal activity with MIC₅₀ values of 0.25–1 µg·mL⁻¹ against Cryptococcus neoformans and fungicidal action [1]. Given the shared α‑bromoacetamide pharmacophore, similar antifungal potential is plausible for the target compound, though the N‑ethyl‑phenyl substitution is expected to modulate both potency and selectivity compared to the N‑phenyl analog.

Antifungal MIC Infectious Disease

2-Bromo-N-ethyl-2-phenyl-acetamide: Evidence‑Based Application Scenarios


Covalent Probe & Chemical Biology Tool Development

The α‑bromo electrophilic warhead enables irreversible cysteine targeting, positioning 2-bromo-N-ethyl-2-phenyl-acetamide as a scaffold for activity‑based protein profiling (ABPP) probes. Use when covalent target engagement is required; the N‑ethyl‑phenyl motif provides a lipophilic handle (XLogP3 2.4) for modulating pharmacokinetics [1]. This differentiates it from non‑halogenated analogs that cannot form covalent adducts [2].

Building Block for Diversity‑Oriented Synthesis

With a reactive α‑bromo centre and an available amide NH, the compound serves as a bifunctional intermediate for generating libraries of α‑substituted phenylacetamides. The reported synthesis (ca. 90% purity, 0.32 g yield) supports small‑scale medicinal chemistry campaigns. For scale‑up, additional purification may be required to meet >95% purity thresholds typical of lead optimization programs.

Lipophilicity‑Driven CNS Lead Optimization

With a computed XLogP3 of 2.4 and TPSA of 29.1 Ų [1], the compound lies within favorable ranges for CNS drug‑likeness (CNS MPO score). When CNS penetration is a design goal, this compound offers a lipophilicity advantage over the non‑brominated N‑ethyl‑2‑phenylacetamide (XLogP3 ≈ 1.2–1.6) , making it a more promising starting point for CNS‑targeted lead series.

Antifungal Lead Exploration (Exploratory)

Class‑level evidence from the 2‑bromo‑N‑phenylacetamide analog (MIC₅₀ 0.25–1 µg·mL⁻¹ vs. C. neoformans) [3] suggests potential antifungal utility. The N‑ethyl substitution may enhance selectivity or potency relative to the N‑phenyl analog; however, procurement for antifungal screening should be accompanied by a commitment to generate primary MIC data, as direct evidence for this specific compound is currently absent.

Quote Request

Request a Quote for 2-bromo-N-ethyl-2-phenyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.